2-methyl-4-[4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-4-[4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with a pyrazole group, a phenoxy group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for the synthesis of complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-[4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
2-methyl-4-[4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-methyl-4-[4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways . The trifluoromethyl group enhances the compound’s stability and bioavailability, contributing to its effectiveness .
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)phenol: Shares the trifluoromethyl group but lacks the pyrazole and phenoxy groups.
2-Fluoro-5-(trifluoromethyl)aniline: Contains a trifluoromethyl group and an amino group, differing in its functional groups and overall structure.
Phenol, 2-methyl-4-(1,1,3,3-tetramethylbutyl)-: Similar in having a substituted benzene ring but with different substituents.
Uniqueness
The presence of the trifluoromethyl group enhances its stability and bioavailability, while the pyrazole and phenoxy groups contribute to its biological activity and versatility in chemical synthesis .
Properties
Molecular Formula |
C17H13F3N2O3 |
---|---|
Molecular Weight |
350.29 g/mol |
IUPAC Name |
2-methyl-4-[4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol |
InChI |
InChI=1S/C17H13F3N2O3/c1-9-12(23)8-7-11(14(9)24)13-15(16(22-21-13)17(18,19)20)25-10-5-3-2-4-6-10/h2-8,23-24H,1H3,(H,21,22) |
InChI Key |
FJKWWFQJFBYJRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1O)C2=NNC(=C2OC3=CC=CC=C3)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.